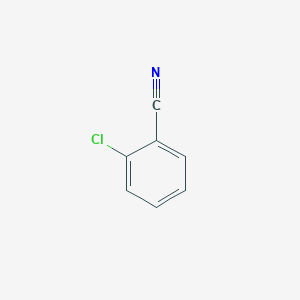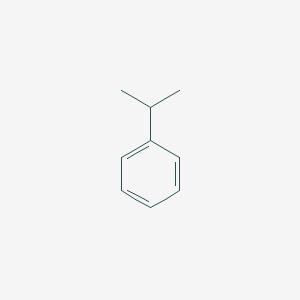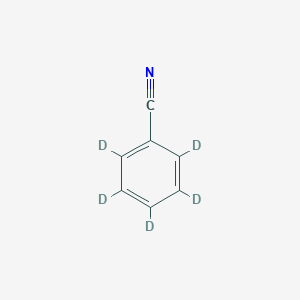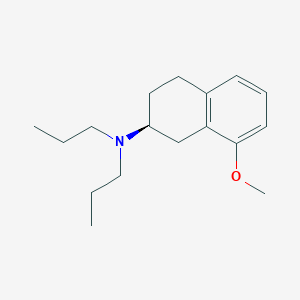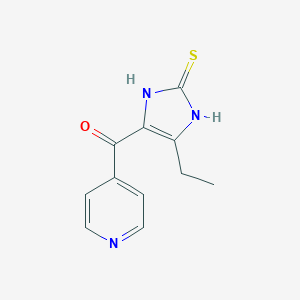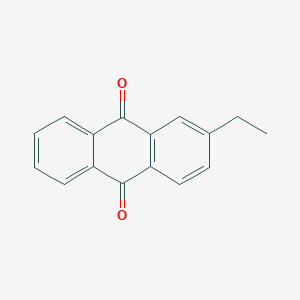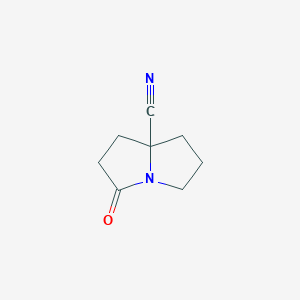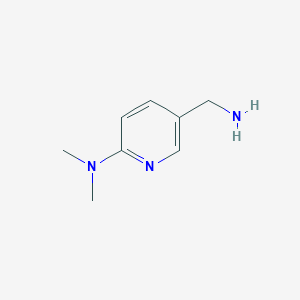
2-Brom-9H-Xanthen-9-on
Übersicht
Beschreibung
2-Bromo-9H-xanthen-9-one, also known as 2-bromo-9-xanthenone, is an organic compound with the molecular formula C13H8BrO. It is a white crystalline solid that is soluble in ethanol and acetone. 2-Bromo-9H-xanthen-9-one is a member of the xanthene family of compounds, which are derivatives of the naturally occurring xanthone. Xanthone is a polycyclic aromatic hydrocarbon (PAH) with anti-inflammatory and anti-cancer properties. In recent years, 2-bromo-9H-xanthen-9-one has been studied extensively for its potential biological and medicinal applications.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende und antioxidative Wirkungen
Xanthone, einschließlich derer mit einem 9H-Xanthen-9-on-Gerüst, wurden in einer Vielzahl von medizinischen Anwendungen gefunden, einschließlich antioxidativer und entzündungshemmender Aktivitäten . Ihre Kernstruktur kann eine Vielzahl von Substituenten an verschiedenen Positionen aufnehmen, was ihre biologische Aktivität beeinflussen kann . Zum Beispiel haben α- und γ-Mangostin, die wichtigsten Xanthone, die aus Garcinia mangostana gereinigt wurden, entzündungshemmende und antioxidative Wirkungen durch in-vitro- und in-vivo-Modulation des Nrf2 (nuclear factor erythroid-derived 2-like 2)-Signalwegs gezeigt .
Gegenwirken von oxidativem Stress
Xanthonderivate haben sich gezeigt, dass sie oxidativem Stress durch Nrf2-Modulation in entzündeten menschlichen Makrophagen entgegenwirken . Dies deutet darauf hin, dass sie möglicherweise bei der Behandlung von Krankheiten eingesetzt werden könnten, bei denen oxidativer Stress und Entzündungen eine Schlüsselrolle spielen.
Synthese von biologisch aktiven Xanthonen
Viele Xanthongestrukturen zeigen vielversprechende biologische Aktivitäten, und dementsprechend wurde eine Vielzahl von synthetischen Strategien für Xanthonderivate entwickelt . Diese Methoden, die von 2013 bis 2019 veröffentlicht wurden, beschreiben die biologischen Aktivitäten wichtiger Xanthongestrukturen .
Einsatz in der Medikamentenentwicklung
Aufgrund ihrer vielfältigen biologischen Aktivitäten, darunter α-Glucosidase-Hemmung, Antikrebsaktivitäten, Anti-Alzheimer-Aktivitäten und entzündungshemmende Aktivitäten, haben Xanthone umfangreiche Bemühungen bei der Isolierung von Xanthonnaturprodukten und der Synthese neuer Xanthone erhalten .
Thermodynamische Eigenschaften
Die thermodynamischen Eigenschaften von Xanthonen, einschließlich 9H-Xanthen-9-on, sind in verschiedenen Forschungsbereichen von Interesse . Diese Eigenschaften können entscheidend sein, um das Verhalten dieser Verbindungen unter verschiedenen Bedingungen zu verstehen, was in Bereichen wie Materialwissenschaften, Chemieingenieurwesen und Pharmazeutika nützlich sein kann .
Einsatz in der Katalyse
Xanthone wurden in verschiedenen katalytischen Reaktionen eingesetzt
Eigenschaften
IUPAC Name |
2-bromoxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQUGFRRGGOYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408008 | |
| Record name | 2-bromo-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56341-31-2 | |
| Record name | 2-bromo-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-9-XANTHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone](/img/structure/B47940.png)
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)
